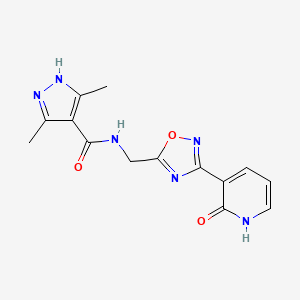

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

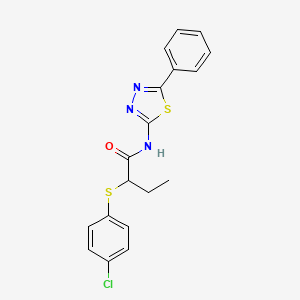

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide, also known as NANS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized using a multi-step process that involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-acetylaniline.

科学的研究の応用

Versatile Synthetic Applications

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide and its derivatives are key intermediates in synthetic chemistry, offering pathways to secondary amines through smooth alkylation reactions. These compounds can be deprotected via Meisenheimer complexes, providing secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995). This feature is crucial for developing pharmacologically active molecules and complex organic structures.

Medicinal Chemistry and Anticancer Activity

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds have shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and pathways, such as caspase activation and p38/ERK phosphorylation (Cumaoğlu et al., 2015). Such findings indicate the relevance of these compounds in designing new therapeutic agents targeting specific cancer pathways.

Computational and Structural Analysis

The structural and electronic properties of newly synthesized sulfonamide molecules, including N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been characterized using computational and spectroscopic methods. These studies provide insights into the molecule's stability, reactivity, and potential interactions with biological targets, aiding in the development of compounds with optimized pharmacological profiles (Murthy et al., 2018).

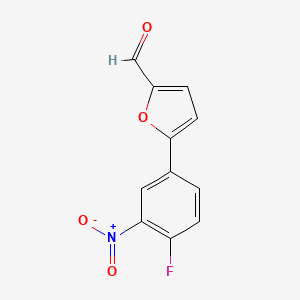

Application in Glycosylation Reactions

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide derivatives have been utilized in Mitsunobu glycosylation reactions, offering a novel route to Amadori rearrangement products. This application is significant in the synthesis of complex carbohydrates and glycoconjugates, with implications in medicinal chemistry and materials science (Turner et al., 1999).

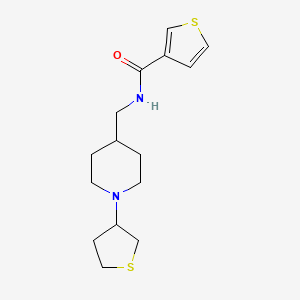

Selective Acylation Reagents

The compound and its related derivatives serve as highly selective and efficient reagents for the acylation of amines, highlighting their importance in synthetic methodologies for the selective protection of amines and the functionalization of molecules in aqueous conditions, which is advantageous for green chemistry applications (Ebrahimi et al., 2015).

作用機序

Target of Action

Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

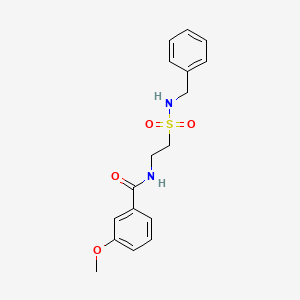

Mode of Action

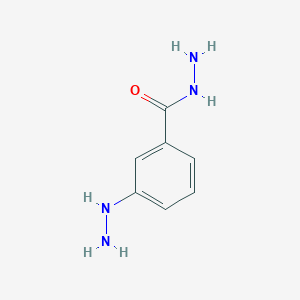

For instance, they can react with aldehydes and ketones to form oximes or hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds can influence various biochemical pathways, such as the formation of oximes and hydrazones .

Result of Action

The formation of oximes and hydrazones could potentially lead to changes in cellular processes .

特性

IUPAC Name |

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)11-6-2-3-7-12(11)15-22(20,21)14-9-5-4-8-13(14)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTUROBMHBTNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2996185.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2996189.png)

![2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2996190.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2996197.png)